2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine
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Overview
Description
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine is a heterocyclic compound that features a benzothiazole core substituted with a 5-methylthiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzothiazole with 5-methylthiophene-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would vary based on the specific bioactivity being investigated .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Thiophene Derivatives: Compounds containing the thiophene ring, such as 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde, also show diverse applications in medicinal chemistry and materials science.
Uniqueness
2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine is unique due to the combination of the benzothiazole and thiophene moieties, which confer distinct electronic and structural properties
Properties
Molecular Formula |
C12H10N2S2 |
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Molecular Weight |
246.4 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C12H10N2S2/c1-7-2-5-10(15-7)12-14-9-4-3-8(13)6-11(9)16-12/h2-6H,13H2,1H3 |
InChI Key |
WBHFLLORCYPDTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(S2)C=C(C=C3)N |
Origin of Product |
United States |
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